1-(methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde

LogP hydrophilicity lead-likeness

1-(Methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde (CAS 1308384-50-0, MFCD18917085) is a C-4 formyl-substituted, N-1 methoxymethyl-functionalized 1,2,3-triazole with molecular formula C₅H₇N₃O₂ and a molecular weight of 141.13 g·mol⁻¹. The compound is commercially available at 95–98% purity and is supplied as an achiral liquid at ambient temperature.

Molecular Formula C5H7N3O2
Molecular Weight 141.13 g/mol
CAS No. 1308384-50-0
Cat. No. B1426451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde
CAS1308384-50-0
Molecular FormulaC5H7N3O2
Molecular Weight141.13 g/mol
Structural Identifiers
SMILESCOCN1C=C(N=N1)C=O
InChIInChI=1S/C5H7N3O2/c1-10-4-8-2-5(3-9)6-7-8/h2-3H,4H2,1H3
InChIKeyLVFDJMKABUVNGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde (CAS 1308384-50-0): Physicochemical and Procurement Baseline for a Hydrophilic 1,4-Disubstituted Triazole Aldehyde Building Block


1-(Methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde (CAS 1308384-50-0, MFCD18917085) is a C-4 formyl-substituted, N-1 methoxymethyl-functionalized 1,2,3-triazole with molecular formula C₅H₇N₃O₂ and a molecular weight of 141.13 g·mol⁻¹ . The compound is commercially available at 95–98% purity and is supplied as an achiral liquid at ambient temperature . Its computed LogP of -1.12 indicates markedly higher hydrophilicity than common N-1 alkyl congeners, a feature that directly impacts solvent compatibility and downstream partitioning behaviour in medicinal chemistry and bioconjugation workflows.

Hydrophilic triazole aldehyde for medicinal chemistry workflows
Supports aqueous-compatible bioconjugation and fragment-based screening
Available at 95–98% purity as an achiral liquid building block

Why N-1 Alkyl Chain Engineering Dictates Selection: The Case Against Blind Substitution of 1-(Methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde


Within the 1H-1,2,3-triazole-4-carbaldehyde family, the N-1 substituent governs both the electronic character of the triazole ring and the global physicochemical profile of the building block. Replacing the methoxymethyl group (LogP = -1.12) with a simple methyl (LogP ≈ -0.5 to 0.41), ethyl, propyl, or benzyl (LogP = 1.14) substituent shifts the LogP by 0.6–2.3 units, which can alter aqueous solubility by more than an order of magnitude and affect passive membrane permeability predictions . These differences propagate into differential chromatographic retention, metabolic stability in microsomal assays, and the pharmacokinetic profile of downstream conjugates, making unqualified substitution a source of irreproducible structure–activity relationships.

N-1 Substituent LogP and aqueous solubility may shift by over an order of magnitude across methyl, ethyl, propyl, or benzyl analogs ΔLogP 0.6–2.3 units
Chromatographic behavior Retention times can differ substantially, complicating analytical method transfer and impurity tracking Method context
Metabolic stability Microsomal assay outcomes may not translate, introducing irreproducible structure–activity relationships ADME context

Quantitative Differentiation of 1-(Methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde Against N-1 Alkyl and Benzyl Congeners


LogP Differential: 1-(Methoxymethyl)- vs. 1-Methyl-, 1-Benzyl-, and 1-(Oxetan-3-yl)-1H-1,2,3-triazole-4-carbaldehyde

The target compound's computed LogP of -1.12 (Hit2Lead) is 0.62 log units lower than that of 1-methyl-1H-1,2,3-triazole-4-carbaldehyde (XLogP3 = -0.5; PubChem) [1] and 2.26 log units lower than that of 1-benzyl-1H-1,2,3-triazole-4-carbaldehyde (LogP = 1.14; Chemsrc) . Even among oxygenated N-1 substituents, the methoxymethyl derivative is more hydrophilic than the oxetane analog (XLogP3 = -0.9) [2]. This places the compound firmly in the hydrophilic region of drug-like chemical space (LogP < 0), making it the preferred aldehyde partner when aqueous solubility of intermediates or final conjugates must be preserved.

Hydrophilicity
Cross-study comparable
LogP -1.12 vs. -0.5 (methyl), 1.14 (benzyl), -0.9 (oxetane)
Supports hydrophilic lead-like chemical space selection
Rank order consistent across prediction platforms; experimental confirmation advised
LogP hydrophilicity lead-likeness

Procurement Cost Competitiveness: Micromole-Scale Pricing of 1-(Methoxymethyl)- vs. 1-Ethyl- and 1-Propyl-1H-1,2,3-triazole-4-carbaldehyde

At the 50 mg scale, the target compound is priced at approximately $92 (MolCore list, ~$1.84/mg) or $532 for 50 mg from Biofount (~$10.64/mg) [1]. In contrast, 1-ethyl-1H-1,2,3-triazole-4-carbaldehyde (50 mg) costs $1,993 from Bidepharm ($39.86/mg) , and 1-propyl-1H-1,2,3-triazole-4-carbaldehyde (50 mg) is listed at 391 EUR (~$6.7/mg at current exchange rates) from CymitQuimica . For initial hit expansion, Hit2Lead offers the target compound at $69 per 200 µmol, a price point that enables economical array synthesis .

Procurement cost
Cross-study comparable
~$92/50 mg (MolCore) vs. $1,993/50 mg (1-ethyl), ~391 EUR/50 mg (1-propyl)
Reported cost advantage for focused library synthesis
Vendor list prices; academic discounts may apply
cost efficiency screening procurement building block

Conformational Flexibility Index: Rotatable Bond Count of 1-(Methoxymethyl)- vs. 1-Methyl-, 1-Benzyl-, and 1-(Oxetan-3-yl)-1H-1,2,3-triazole-4-carbaldehyde

The target compound possesses 3 rotatable bonds (RB = 3) , one more than the 1-methyl analog (RB = 2; PubChem) [1] but significantly fewer than the 1-benzyl congener (RB = 4; ChemSpider) . The 1-(oxetan-3-yl) derivative also has 2 rotatable bonds [2]. In fragment-based and lead-like screening cascades, a rotatable bond count of 3 places the compound below the commonly applied threshold of RB ≤ 5 for favorable ligand efficiency, yet the additional flexibility compared to the methyl and oxetane variants provides a slightly larger accessible conformational space without incurring the entropic penalty of the benzyl derivative.

Flexibility
Cross-study comparable
3 rotatable bonds vs. 2 (methyl, oxetane) and 4 (benzyl)
Intermediate conformational entropy for hit-to-lead optimization
Excludes formyl C–C bond rotation
rotatable bonds conformational entropy drug-likeness

Purity Grade Availability: 98% Option for 1-(Methoxymethyl)- vs. Predominantly 95% for Alkyl Congeners

Multiple vendors supply the target compound at 98% purity (Leyan, MolCore) , whereas the majority of comparable N-1 alkyl derivatives (methyl, ethyl, propyl, benzyl) are routinely stocked at 95% . The availability of a 98% grade reduces the likelihood of byproduct interference in sensitive reactions such as CuAAC or reductive amination, where even 5% impurities can complicate product isolation and analytical characterization.

Purity grade
Cross-study comparable
98% (Leyan, MolCore) vs. predominantly 95% for N-1 alkyl congeners
May reduce byproduct interference in sensitive reactions
Verify batch-specific purity via CoA
purity quality control synthetic reproducibility

Computed Density Comparison: 1-(Methoxymethyl)- vs. 1-Ethyl- and 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde

The EPA T.E.S.T.-predicted density of the target compound is 1.33 g·cm⁻³ [1], which is 7.3% higher than the predicted density of the 1-ethyl analog (1.24 ± 0.1 g·cm⁻³) and 10.8% higher than that of the 1-benzyl derivative (1.2 ± 0.1 g·cm⁻³) . The higher density implies that, for a given mass, the methoxymethyl derivative occupies a smaller volume, which can influence automated liquid-handling calibration and shipping/storage logistics in high-throughput synthesis facilities.

Density
Data to verify
1.33 g·cm⁻³ (predicted) vs. 1.24 (1-ethyl), 1.2 (1-benzyl)
Relevant for automated liquid-handling calibration
Computed values only; experimental data not publicly available
density formulation liquid handling

Boiling Point Trend: 1-(Methoxymethyl)- vs. 1-Ethyl- and 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde

The EPA T.E.S.T.-predicted boiling point of the target compound is 243.32 °C [1], which lies between the predicted boiling point of the 1-ethyl congener (257.9 ± 32.0 °C) and significantly below that of the 1-benzyl derivative (385.3 ± 44.0 °C) . This lower boiling point relative to the benzyl analog may facilitate purification by vacuum distillation if required and suggests a higher vapor pressure at a given temperature, which is relevant for assessing evaporative losses during solvent removal.

Boiling point
Data to verify
243.32 °C (predicted) vs. 257.9 °C (1-ethyl), 385.3 °C (1-benzyl)
Lower thermal stress risk during solvent evaporation
Predicted values; experimental boiling point not reported
boiling point thermal stability distillation

Evidence-Backed Application Scenarios for 1-(Methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde


Hydrophilic Fragment Library Construction for Aqueous Screening

With a LogP of -1.12, the compound serves as a hydrophilic aldehyde building block for generating triazole-containing fragment libraries that remain soluble in aqueous buffer at concentrations ≥1 mM. This directly mitigates false negatives arising from compound precipitation, a common pitfall when employing benzyl or alkyl congeners with LogP > 0 .

Cost-Efficient Hit Expansion via Reductive Amination and Hydrazone Formation

The C-4 aldehyde group is a versatile handle for reductive amination and hydrazone formation. At $69 per 200 µmol through Hit2Lead, the compound enables the parallel synthesis of 24–96 derivatives for structure–activity relationship exploration at a fraction of the cost of the 1-ethyl ($1,993/50 mg) or 1-propyl (391 EUR/50 mg) alternatives .

CuAAC Ligation Partner in Bioconjugation Requiring High Aqueous Compatibility

The methoxymethyl group enhances water solubility of the corresponding azide or alkyne partners used in copper-catalyzed azide–alkyne cycloaddition (CuAAC). This is particularly advantageous for modifying biomolecules (peptides, oligonucleotides) under biocompatible conditions where high organic co-solvent percentages are detrimental [1].

Reference Standard for Analytical Method Development and Impurity Profiling

The availability of 98% purity material (Leyan, MolCore) and the compound's listing as a reference substance (Biofount) make it suitable as a calibration standard in HPLC/LC-MS impurity profiling of triazole-containing APIs, where the methoxymethyl substituent may be a common synthetic byproduct or protecting group remnant [2].

Application
Selection Property
Validation Focus
Hydrophilic fragment library construction
Aqueous solubility profile
Buffer solubility ≥1 mM to mitigate precipitation artifacts
Cost-efficient hit expansion
Aldehyde reactivity and micromole-scale pricing
Parallel reductive amination or hydrazone formation throughput
CuAAC bioconjugation partner
Aqueous compatibility of methoxymethyl group
Biomolecule stability under low organic co-solvent conditions
Analytical reference standard
98% purity grade availability
HPLC/LC-MS impurity profiling and calibration linearity

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